

# Crystal Structure and Polymorphism of Omeprazole: An In-depth Technical Guide

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## Abstract

Omeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders, exhibits a complex solid-state chemistry characterized by the existence of multiple crystalline forms, or polymorphs. The polymorphic form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy and manufacturability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of omeprazole, detailing the characteristics of its known polymorphic forms, the analytical techniques employed for their characterization, and the methodologies for their preparation.

## Introduction to Omeprazole and Polymorphism

Omeprazole, chemically known as 5-methoxy-2-[[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a cornerstone in the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Its therapeutic action is derived from the irreversible inhibition of the gastric H<sup>+</sup>/K<sup>+</sup> ATPase (proton pump) in parietal cells.<sup>[1][2]</sup>

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can display distinct physical and

chemical properties.[3] In the pharmaceutical industry, the identification and control of polymorphism are critical as it can affect a drug's performance and stability.[3] Omeprazole is known to exist in several polymorphic forms, including Forms A, B, and C, as well as polymorphic forms of its salts, such as omeprazole sodium.[4][5] The study of these forms is essential for the development of stable and effective omeprazole drug products.

A unique aspect of omeprazole's solid-state chemistry is the phenomenon of tautomeric polymorphism. Crystalline omeprazole can exist as solid solutions of two tautomers, which raises complexities in the conventional definition of polymorphs.[2]

## Polymorphic Forms of Omeprazole

Several crystalline forms of omeprazole have been identified and characterized. The most well-documented are Forms A, B, and C.

- Omeprazole Form A: This form is a thermodynamically stable polymorph.
- Omeprazole Form B: This is another crystalline form of omeprazole.
- Omeprazole Form C: A more recently identified crystalline form.

Beyond the neutral forms, various salts of omeprazole also exhibit polymorphism, such as the sodium and magnesium salts of (S)-omeprazole.[3][6]

## Tautomeric Polymorphism

Omeprazole exhibits tautomerism, and its crystalline forms can contain varying ratios of the 5-methoxy and 6-methoxy tautomers. This leads to what is described as "tautomeric polymorphism," where different crystalline forms are essentially solid solutions of these two tautomers in a continuous composition range.[2]

## Physicochemical Characterization of Omeprazole Polymorphs

The different polymorphic forms of omeprazole can be distinguished by a variety of analytical techniques that probe their unique crystal structures and physical properties.

## X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for the identification and characterization of crystalline solids. Each polymorph produces a unique diffraction pattern based on its crystal lattice.

Polymorph	Characteristic 2 $\theta$ Peaks (°)	Reference
Form A	9.5 (vs), 7.9 (s), 7.4 (w), 7.2 (vs)	[7][8]
Form B	9.7, 8.0, 7.9, 7.2, 6.0, 5.6, 5.2, 5.1, 4.5	[9]
Form C	d-spacings have been reported, but specific 2 $\theta$ values are less commonly cited in readily available literature.	[4]
S-Omeprazole Form I	9.78 (vs), 10.3 (s), 19.9 (s), 21.9 (s), 23.58 (s)	[6]
S-Omeprazole Form II	10.04 (vs), 6.42 (m), 7.44 (m), 8.8 (m), 12.9 (m)	[6]

(vs = very strong, s = strong, m = medium, w = weak)

## Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of omeprazole polymorphs, such as melting point and decomposition temperature.

Polymorph/Form	Melting Point (°C)	Thermal Decomposition	Reference
Omeprazole (general)	~155 (melts with decomposition)	Decomposition begins around 135°C, influenced by heating rate.[10]	[11]
Omeprazole Sodium	Dehydration endotherm around 129°C, followed by decomposition.	Decomposes after dehydration.	[12]
Omeprazole Formulations	Endothermic peak around 160°C (melting of drug and excipients).	Stable to higher temperatures than the pure drug in formulations.[13]	[13]

The thermal behavior of omeprazole can be complex, with the observed melting point being dependent on the heating rate due to decomposition.[10][14]

## Vibrational Spectroscopy (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are valuable for distinguishing polymorphs based on differences in their vibrational modes, which are sensitive to the molecular environment within the crystal lattice.

Polymorph	Characteristic FT-IR Peaks (cm <sup>-1</sup> )	Reference
Omeprazole (general)	3057 (C-H stretch), 2984, 2972 (aromatic CH3 stretch), 1629 (C=N), 1203 (C-N), 1076 (S=O)	[15]
S-Omeprazole Form I	Characteristic spectrum provided in patent literature.	[6]
S-Omeprazole Form II	Characteristic spectrum provided in patent literature.	[6]

Raman spectroscopy has also been utilized for monitoring the synthesis of omeprazole and for polymorph identification.[16][17]

## Solubility

The solubility of different polymorphs can vary, which has direct implications for bioavailability. While comprehensive comparative solubility data for all omeprazole polymorphs is not readily available in a single source, studies have investigated the solubility of omeprazole in various solvents. Generally, omeprazole is poorly soluble in water but its solubility increases in alkaline conditions.[11][18] The solubility of omeprazole sulfide, a key intermediate, has been studied in various organic solvents.[19][20][21]

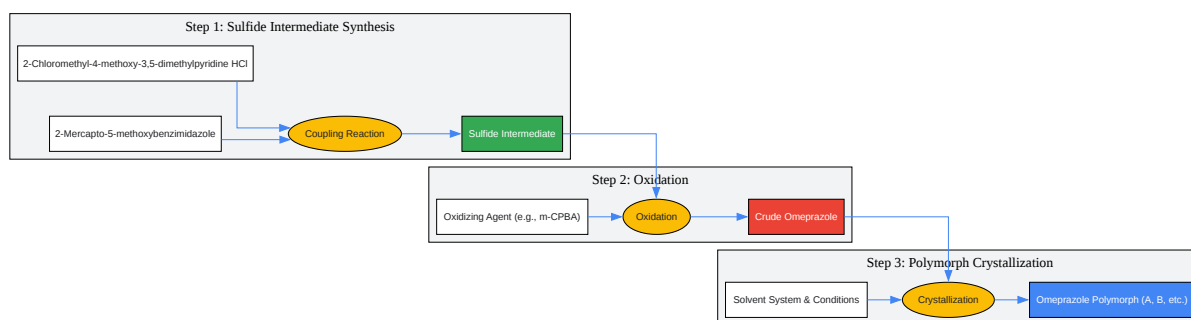
## Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of omeprazole polymorphs.

### Preparation of Omeprazole Polymorphs

The synthesis of omeprazole generally involves the coupling of a substituted pyridine with a benzimidazole core, followed by oxidation.[22] Different polymorphic forms can often be obtained by varying the crystallization conditions, such as the solvent system, temperature, and rate of crystallization.

## Workflow for Omeprazole Synthesis



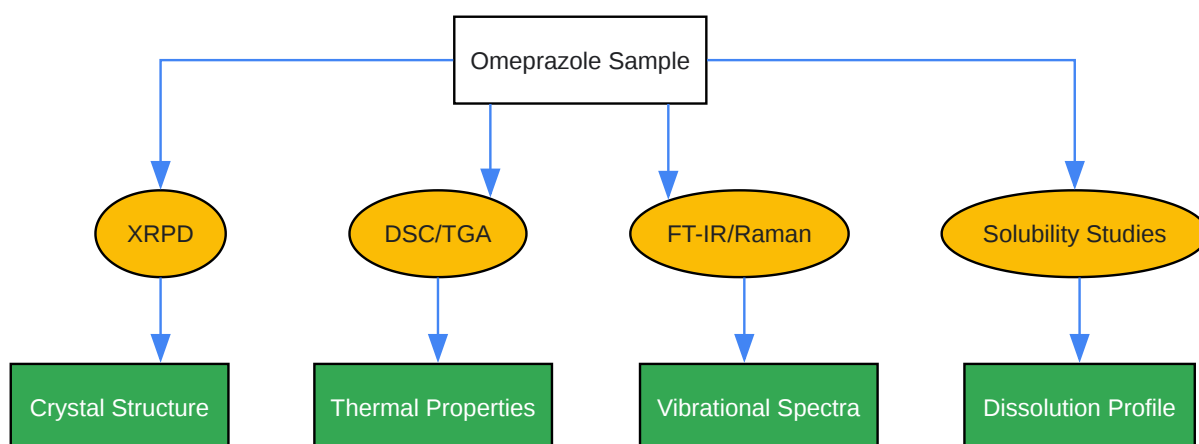
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Caption: General workflow for the synthesis and polymorphic crystallization of omeprazole.

Preparation of Omeprazole Form B (Example Protocol): A solution of omeprazole is prepared in a suitable solvent mixture, such as dichloromethane and methanol. The solution is then washed with water, and the solvent is subsequently removed to yield crystalline Form B.[9]

## Analytical Methodologies

### Workflow for Polymorph Characterization



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Caption: Experimental workflow for the characterization of omeprazole polymorphs.

X-Ray Powder Diffraction (XRPD) Protocol: Based on USP General Chapter <941>, a typical XRPD analysis involves:

- Instrument: A powder diffractometer equipped with a copper (Cu) K $\alpha$  radiation source.
- Sample Preparation: The sample is finely powdered and packed into a sample holder to ensure a flat, uniform surface and random orientation of the crystallites.
- Data Collection: The diffraction pattern is recorded over a  $2\theta$  range of approximately  $2^\circ$  to  $40^\circ$ , with a step size of  $0.02^\circ$  and a suitable scan speed.
- Data Analysis: The resulting diffractogram is analyzed for peak positions ( $2\theta$ ) and relative intensities.

Differential Scanning Calorimetry (DSC) Protocol: Following the principles of USP General Chapter <891>, a standard DSC protocol includes:

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

- **Thermal Program:** The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen purge. The heat flow to the sample is measured as a function of temperature.
- **Data Analysis:** The resulting thermogram is analyzed for endothermic and exothermic events, such as melting and decomposition.

**Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol:** Based on USP General Chapter <854>, an FT-IR analysis can be performed as follows:

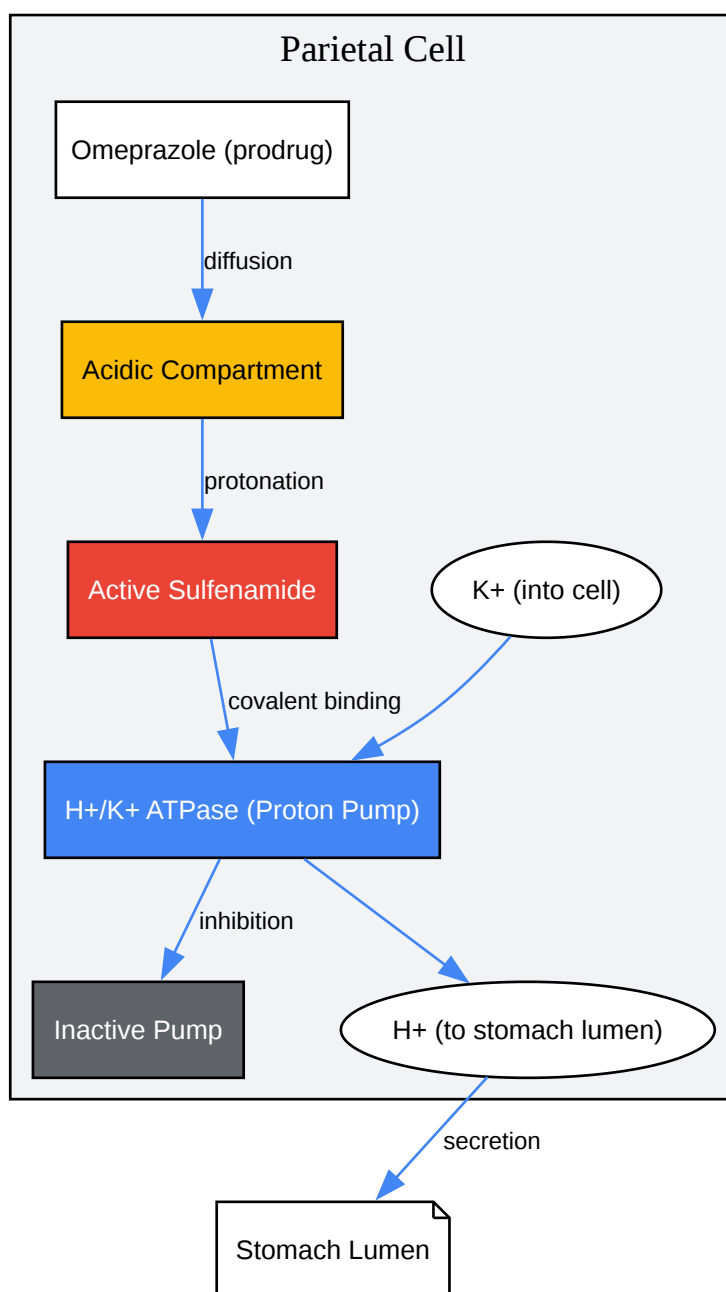
- **Instrument:** A calibrated FT-IR spectrometer.
- **Sample Preparation:** For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent pellet.
- **Data Collection:** The infrared spectrum is recorded over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- **Data Analysis:** The spectrum is analyzed for the positions and intensities of characteristic absorption bands.

## Mechanism of Action: Proton Pump Inhibition

Omeprazole exerts its pharmacological effect by inhibiting the  $\text{H}^+/\text{K}^+$  ATPase, or proton pump, in the gastric parietal cells. This enzyme is the final step in the secretion of gastric acid.

Signaling Pathway of Proton Pump Inhibition





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Caption: Simplified signaling pathway of omeprazole's mechanism of action.

Omeprazole, a weak base, is a prodrug that is absorbed and systemically distributed to the parietal cells.[1] In the acidic environment of the secretory canaliculi of these cells, omeprazole is protonated and converted to its active form, a sulfenamide.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its

irreversible inhibition.[1] This blockage of the proton pump prevents the final step of acid secretion, resulting in a profound and long-lasting reduction of gastric acidity.

## Conclusion

The polymorphism of omeprazole is a critical aspect of its pharmaceutical development, influencing key properties such as stability and bioavailability. A thorough understanding and characterization of the different polymorphic forms using a combination of analytical techniques, including XRPD, DSC, and FT-IR, are essential for ensuring the quality, safety, and efficacy of omeprazole-containing drug products. The control of crystallization processes is paramount in selectively producing the desired polymorph with consistent physicochemical characteristics. Continued research into the solid-state properties of omeprazole will further aid in the optimization of its formulation and therapeutic performance.

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